3-Methyl-2-(propan-2-yloxy)butan-1-amine

Catalog No.
S13805353
CAS No.
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(propan-2-yloxy)butan-1-amine

Product Name

3-Methyl-2-(propan-2-yloxy)butan-1-amine

IUPAC Name

3-methyl-2-propan-2-yloxybutan-1-amine

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-6(2)8(5-9)10-7(3)4/h6-8H,5,9H2,1-4H3

InChI Key

XFDIGOIGLXXLHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)OC(C)C

3-Methyl-2-(propan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C8_8H19_{19}NO. This compound is characterized by a butan-1-amine backbone, which includes a methyl group and a propan-2-yloxy group attached to the carbon chain. Its structural features contribute to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and biological research.

Types of Reactions:

  • Oxidation: The compound can be oxidized to yield corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form simpler amines or alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are utilized.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.
  • Reduction Products: Primary or secondary amines.
  • Substitution Products: Various alkylated or acylated derivatives.

The biological activity of 3-Methyl-2-(propan-2-yloxy)butan-1-amine has been explored in scientific studies. It has shown potential interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For instance, it could inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis.

Additionally, related compounds have demonstrated antibacterial properties against Gram-positive bacteria, suggesting that 3-Methyl-2-(propan-2-yloxy)butan-1-amine could also possess similar biological activities .

The synthesis of 3-Methyl-2-(propan-2-yloxy)butan-1-amine typically involves the following steps:

  • Formation of Intermediate: The reaction of 3-methyl-2-butanone with isopropyl alcohol in the presence of an acid catalyst yields the intermediate 3-methyl-2-(propan-2-yloxy)butan-2-ol.
  • Reductive Amination: This intermediate is then subjected to reductive amination using ammonia or another amine source to produce the final product.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, they would generally involve scaling up laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as distillation or chromatography.

3-Methyl-2-(propan-2-yloxy)butan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis and for studying reaction mechanisms.

Biology: The compound can be utilized to investigate biological pathways and enzyme interactions.

Industry: It may play a role in the development of new materials and chemical processes.

Studies on the interactions of 3-Methyl-2-(propan-2-yloxy)butan-1-amine with biological systems reveal its potential role in modulating enzyme activities and influencing various metabolic pathways. This compound's ability to act on specific targets makes it a candidate for further exploration in drug development and therapeutic applications.

When comparing 3-Methyl-2-(propan-2-yloxy)butan-1-amine with similar compounds, several noteworthy derivatives emerge:

Compound NameMolecular FormulaKey Features
N,N-Diisopropylbutan-1-amineC10_{10}H23_{23}NContains two isopropyl groups; used in various industrial applications.
N,N-Di(propan-2-yl)butan-1-amineC10_{10}H23_{23}NSimilar structure with enhanced steric hindrance; potential use in pharmaceuticals.
3-Methylbutan-1-aminesC5_5H13_{13}NSimpler structure; primarily used in organic synthesis.

The uniqueness of 3-Methyl-2-(propan-2-yloxy)butan-1-amine lies in its specific structural configuration, which combines both a propan-2-yloxy group and a methyl substituent on the butane chain. This configuration imparts distinct physical and chemical properties compared to other amines, making it particularly valuable for targeted research applications and synthetic processes.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.146664230 g/mol

Monoisotopic Mass

145.146664230 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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